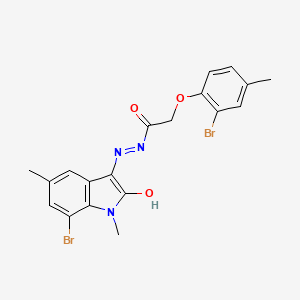
N-pyridin-4-yldecane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyridin-4-yldecane-1-sulfonamide, also known as PD 123319, is a selective antagonist of the angiotensin II subtype 2 (AT2) receptor. It is a synthetic compound that has been widely used in scientific research to investigate the function and mechanisms of the AT2 receptor.
Wirkmechanismus
N-pyridin-4-yldecane-1-sulfonamide 123319 acts as a competitive antagonist of the AT2 receptor, preventing the binding of angiotensin II to the receptor. The AT2 receptor is primarily expressed in fetal and neonatal tissues, but its expression is also upregulated in some pathological conditions, such as cardiovascular disease and cancer. The exact function of the AT2 receptor is not fully understood, but it is thought to play a role in vasodilation, apoptosis, and tissue regeneration.
Biochemical and Physiological Effects:
N-pyridin-4-yldecane-1-sulfonamide 123319 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-pyridin-4-yldecane-1-sulfonamide 123319 can inhibit cell growth and induce apoptosis in cancer cells that express the AT2 receptor. In vivo studies have shown that N-pyridin-4-yldecane-1-sulfonamide 123319 can lower blood pressure and reduce vascular tone in animal models of hypertension. N-pyridin-4-yldecane-1-sulfonamide 123319 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-pyridin-4-yldecane-1-sulfonamide 123319 in lab experiments is its selectivity for the AT2 receptor. This allows researchers to study the effects of AT2 receptor activation without interference from other receptors. However, one limitation of using N-pyridin-4-yldecane-1-sulfonamide 123319 is its relatively low potency compared to other AT2 receptor antagonists. This can limit its effectiveness in some experiments and may require higher concentrations of the compound.
Zukünftige Richtungen
There are several potential future directions for research involving N-pyridin-4-yldecane-1-sulfonamide 123319. One area of interest is the role of the AT2 receptor in cancer progression and metastasis. N-pyridin-4-yldecane-1-sulfonamide 123319 has been shown to inhibit the growth and metastasis of certain types of cancer cells, and further research could lead to the development of new cancer therapies. Another area of interest is the potential use of N-pyridin-4-yldecane-1-sulfonamide 123319 in the treatment of neurological disorders, such as stroke and traumatic brain injury. N-pyridin-4-yldecane-1-sulfonamide 123319 has been shown to have neuroprotective effects in animal models, and further research could lead to the development of new treatments for these conditions.
Synthesemethoden
The synthesis of N-pyridin-4-yldecane-1-sulfonamide 123319 involves the reaction of 4-pyridinemethanamine with 1-bromodecane in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with sulfamic acid to form the sulfonamide derivative. The final compound is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-pyridin-4-yldecane-1-sulfonamide 123319 has been used extensively in scientific research to investigate the function and mechanisms of the AT2 receptor. The AT2 receptor is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and cell growth. N-pyridin-4-yldecane-1-sulfonamide 123319 has been shown to selectively block the AT2 receptor, allowing researchers to study the effects of AT2 receptor activation without interference from other receptors.
Eigenschaften
IUPAC Name |
N-pyridin-4-yldecane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-2-3-4-5-6-7-8-9-14-20(18,19)17-15-10-12-16-13-11-15/h10-13H,2-9,14H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJPGZCZXGMCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-yl)decane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6085396.png)
![methyl 3-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6085410.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-{3-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B6085417.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6085420.png)
![2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6085421.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6085428.png)

![4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B6085443.png)


![6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6085468.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-chlorophenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6085469.png)
![methyl 4,5-dimethyl-2-({[2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6085478.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B6085485.png)